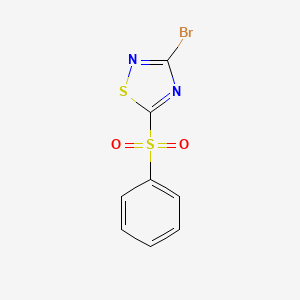
3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a bromine atom and a phenylsulfonyl group in the structure of this compound makes it a compound of interest in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole typically involves the reaction of 3-amino-5-bromo-1,2,4-thiadiazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form thiadiazole derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido-thiadiazoles, thiol-thiadiazoles, and alkoxy-thiadiazoles.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include thiadiazole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their therapeutic effects.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The bromine atom and phenylsulfonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)-1,2,4-thiadiazole
- 3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole
- 3-Bromo-5-(phenylthio)-1,2,4-thiadiazole
Comparison
3-Bromo-5-(phenylsulfonyl)-1,2,4-thiadiazole is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and potential applications. For instance, the trifluoromethyl derivative may have different electronic properties, while the methylsulfonyl and phenylthio derivatives may differ in their steric and electronic effects.
Eigenschaften
CAS-Nummer |
1000577-61-6 |
|---|---|
Molekularformel |
C8H5BrN2O2S2 |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
5-(benzenesulfonyl)-3-bromo-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H5BrN2O2S2/c9-7-10-8(14-11-7)15(12,13)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
JYACXTDCHHOQMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC(=NS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-Boc-3-[2-(phenylamino)ethyl]piperidine-3-carboxylate](/img/structure/B13722592.png)
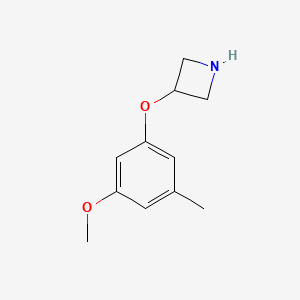
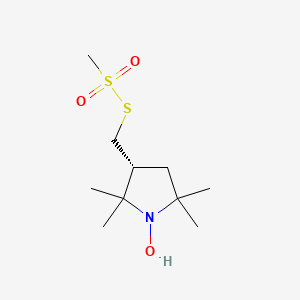

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,13S,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13722614.png)




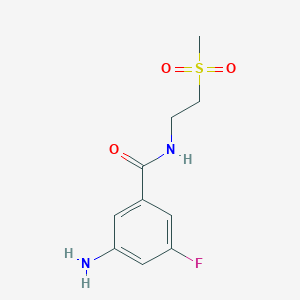
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
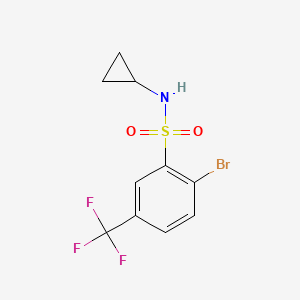
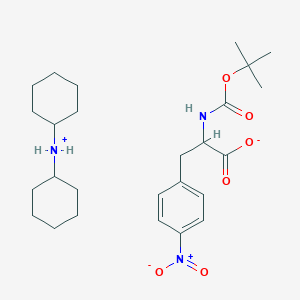
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
